

CAS number and molecular structure of 9,10-Bis(bromomethyl)anthracene.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9,10-Bis(bromomethyl)anthracene

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Technical Guide: 9,10-Bis(bromomethyl)anthracene

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Bis(bromomethyl)anthracene is a fluorescent aromatic hydrocarbon that serves as a versatile building block in organic synthesis. Its rigid anthracene core and reactive benzylic bromide functionalities make it a valuable precursor for the construction of complex molecular architectures, including macrocycles, ligands for coordination chemistry, and novel materials with unique photophysical properties.^[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance to chemical research and drug development. The presence of two reactive bromomethyl groups allows for facile nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups.^[2]

Molecular Structure and Identification

The core of **9,10-Bis(bromomethyl)anthracene** consists of a tricyclic aromatic system, anthracene, with bromomethyl substituents at the 9 and 10 positions.

CAS Number: 34373-96-1^[1]^[3]

Molecular Formula: $C_{16}H_{12}Br_2$ [\[1\]](#)

Alternate Name: 9,10-Di(bromomethyl)anthracene[\[1\]](#)

IUPAC Name: **9,10-bis(bromomethyl)anthracene**[\[3\]](#)

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for **9,10-Bis(bromomethyl)anthracene**.

Table 1: Physicochemical Properties

Property	Value
Molecular Weight	364.07 g/mol [1] [3]
Appearance	Yellow-green crystalline solid
Melting Point	>230 °C (decomposes) [4]
Solubility	Soluble in chloroform and toluene; insoluble in water.
InChI Key	YHEMDXGFCREMGG-UHFFFAOYSA-N [3]

Table 2: Spectroscopic Data

Technique	Key Features
^1H NMR	The spectrum typically shows a distinct singlet for the protons of the bromomethyl groups ($-\text{CH}_2\text{Br}$) and multiplets in the aromatic region corresponding to the anthracene core protons. [2][5]
^{13}C NMR	Resonances for the bromomethyl carbons and the aromatic carbons of the anthracene scaffold are observed.
IR Spectroscopy	Characteristic absorption bands include C-H stretching (aromatic) around $3100\text{-}3000\text{ cm}^{-1}$, C-H stretching (aliphatic) from the bromomethyl groups in the $3000\text{-}2850\text{ cm}^{-1}$ range, C=C stretching (aromatic) between $1650\text{-}1450\text{ cm}^{-1}$, and a C-Br stretching vibration around $600\text{-}500\text{ cm}^{-1}$. [2]
Mass Spectrometry	The molecular ion peak exhibits a characteristic isotopic cluster due to the presence of two bromine atoms (^{79}Br and ^{81}Br). [2] Common fragmentation patterns involve the loss of a bromine radical ($\cdot\text{Br}$) or a bromomethyl radical ($\cdot\text{CH}_2\text{Br}$). [2]

Experimental Protocols

Synthesis of 9,10-Bis(bromomethyl)anthracene

A common and effective method for the synthesis of **9,10-Bis(bromomethyl)anthracene** involves the reaction of anthracene with paraformaldehyde and hydrobromic acid. [6]

Materials:

- Anthracene
- Paraformaldehyde

- Cetyltrimethylammonium bromide
- Glacial acetic acid
- Aqueous hydrobromic acid (48 wt%)
- Toluene

Procedure:

- A mixture of anthracene (10 g, 0.056 mol), paraformaldehyde (0.056 mol), cetyltrimethylammonium bromide (0.224 g), and glacial acetic acid (14 mL) is stirred at room temperature.[\[6\]](#)
- Aqueous HBr (35 mL, 48 wt%) is added dropwise to the reaction mixture over a period of 1 hour.[\[6\]](#)
- The reaction mixture is then heated to 80 °C and stirred for 5 hours.[\[6\]](#)
- After cooling, the precipitate is collected by filtration and washed with water, then dried.[\[6\]](#)
- The crude product is purified by recrystallization from toluene to yield pure **9,10-bis(bromomethyl)anthracene**.[\[6\]](#)

Characterization

The synthesized product can be characterized using standard analytical techniques as outlined in Table 2. The ^1H NMR spectrum is particularly useful for confirming the structure, with the integration of the bromomethyl singlet and the aromatic protons providing a clear indication of the product's identity and purity.

Reactivity and Applications in Synthesis

The primary utility of **9,10-Bis(bromomethyl)anthracene** in synthetic chemistry stems from the high reactivity of its benzylic bromine atoms, which are excellent leaving groups in nucleophilic substitution reactions.[\[2\]](#) This allows for the facile introduction of various nucleophiles, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

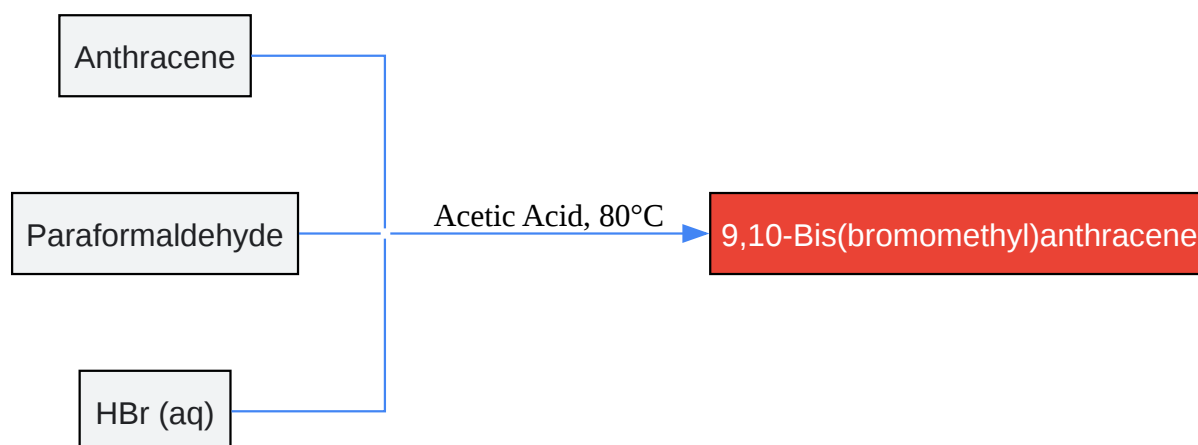
A notable application is in the synthesis of macrocyclic compounds and ligands. For instance, it can be reacted with primary or secondary amines to form stable C-N bonds, a key step in the construction of more complex molecules with potential applications in host-guest chemistry and materials science.[2]

Relevance in Drug Development

While direct applications in drug development are not extensively documented, the anthracene scaffold is present in some biologically active molecules. **9,10-Bis(bromomethyl)anthracene** has demonstrated high antitumor activity against Ehrlich ascites tumors in mice, suggesting its potential as a starting point for the development of novel therapeutic agents.[4] Its ability to serve as a rigid linker for the synthesis of bivalent ligands or complex molecular probes could be of interest to drug development professionals exploring new chemical entities.

Visualizations

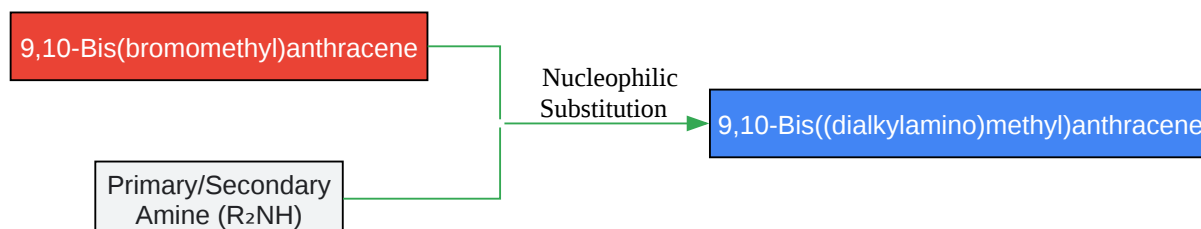
Synthesis of 9,10-Bis(bromomethyl)anthracene



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Caption: Synthetic pathway for **9,10-Bis(bromomethyl)anthracene**.

Nucleophilic Substitution Reaction



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Caption: General scheme for nucleophilic substitution.

Safety and Handling

9,10-Bis(bromomethyl)anthracene should be handled with care in a well-ventilated area, and personal protective equipment, including gloves and safety goggles, should be worn.^[7] It is harmful if swallowed and can cause skin and eye irritation.^[7] Avoid the formation of dust and aerosols.^[7] In case of contact, wash the affected area thoroughly with water.^[7] For detailed safety information, consult the material safety data sheet (MSDS).

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References

- 1. scbt.com [scbt.com]
- 2. 9,10-Bis(bromomethyl)anthracene|Research Chemical [benchchem.com]
- 3. 9,10-Bis(bromomethyl)anthracene | C₁₆H₁₂Br₂ | CID 609355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 9,10-Bis(bromomethyl)anthracene | 34373-96-1 [chemicalbook.com]
- 5. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 6. rsc.org [rsc.org]

- 7. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [CAS number and molecular structure of 9,10-Bis(bromomethyl)anthracene.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b013510#cas-number-and-molecular-structure-of-9-10-bis-bromomethyl-anthracene]

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